2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
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Overview
Description
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features both methoxy and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 3-methoxyphenylacetic acid with 4-methoxyphenyl isocyanate under reflux conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s methoxy and carbamoyl groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
What sets 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H21NO6 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(4-methoxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H21NO6/c1-25-16-8-6-15(7-9-16)21-19(23)10-11-20(24)27-13-18(22)14-4-3-5-17(12-14)26-2/h3-9,12H,10-11,13H2,1-2H3,(H,21,23) |
InChI Key |
YHVSKTNYQFOFPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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